Cas no 1116230-89-7 (2-Methyl-6-(methyloxy)-1,2,3,4-tetrahydro-7-isoquinolinamine)
Il composto 2-Methyl-6-(methyloxy)-1,2,3,4-tetrahydro-7-isoquinolinamine è un derivato dell'isoquinolina con una struttura tetraidroisoquinolinica modificata. Presenta un gruppo metilico in posizione 2 e un gruppo metossile in posizione 6, che influenzano la sua reattività e proprietà fisico-chimiche. La presenza del gruppo amminico in posizione 7 lo rende potenzialmente utile come intermedio in sintesi organiche, in particolare per la produzione di composti biologicamente attivi. La sua struttura rigida e la funzionalità amminica possono favorire interazioni specifiche con bersagli molecolari, rendendolo interessante per applicazioni farmaceutiche. La purezza e la stabilità del composto sono fondamentali per garantire risultati riproducibili in contesti di ricerca e sviluppo.
1116230-89-7 structure
Product Name:2-Methyl-6-(methyloxy)-1,2,3,4-tetrahydro-7-isoquinolinamine
Numero CAS:1116230-89-7
MF:C11H16N2O
MW:192.257542610168
CID:4729566
PubChem ID:59441854
Update Time:2025-07-20
2-Methyl-6-(methyloxy)-1,2,3,4-tetrahydro-7-isoquinolinamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- XRHYBSPANQDMJG-UHFFFAOYSA-N
- 2-methyl-6-(methyloxy)-1,2,3,4-tetrahydro-7-isoquinolinamine
- DB-097664
- CS-0253828
- SCHEMBL2207810
- 6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-amine
- AT29984
- 1116230-89-7
- 6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine
- 2-Methyl-6-(methyloxy)-1,2,3,4-tetrahydro-7-isoquinolinamine
-
- Inchi: 1S/C11H16N2O/c1-13-4-3-8-6-11(14-2)10(12)5-9(8)7-13/h5-6H,3-4,7,12H2,1-2H3
- Chiave InChI: XRHYBSPANQDMJG-UHFFFAOYSA-N
- Sorrisi: O(C)C1C(=CC2=C(C=1)CCN(C)C2)N
Proprietà calcolate
- Massa esatta: 192.126263138g/mol
- Massa monoisotopica: 192.126263138g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 14
- Conta legami ruotabili: 1
- Complessità: 198
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 38.5
- XLogP3: 1.1
2-Methyl-6-(methyloxy)-1,2,3,4-tetrahydro-7-isoquinolinamine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM553772-2g |
6-Methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-amine |
1116230-89-7 | 98% | 2g |
$2400 | 2023-02-03 | |
| Chemenu | CM553772-1g |
6-Methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-amine |
1116230-89-7 | 98% | 1g |
$*** | 2023-04-03 | |
| 1PlusChem | 1P01KAIS-100mg |
6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine |
1116230-89-7 | 97% | 100mg |
$293.00 | 2023-12-26 | |
| 1PlusChem | 1P01KAIS-250mg |
6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine |
1116230-89-7 | 97% | 250mg |
$478.00 | 2023-12-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1324498-100mg |
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine |
1116230-89-7 | 98% | 100mg |
¥1557.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1324498-250mg |
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine |
1116230-89-7 | 98% | 250mg |
¥3244.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1324498-1g |
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine |
1116230-89-7 | 98% | 1g |
¥6492.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1324498-5g |
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine |
1116230-89-7 | 98% | 5g |
¥22866.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1324498-10g |
6-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine |
1116230-89-7 | 98% | 10g |
¥41282.00 | 2024-08-09 |
2-Methyl-6-(methyloxy)-1,2,3,4-tetrahydro-7-isoquinolinamine Letteratura correlata
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Jadwiga Frelek,Marcin Górecki,Marta Łaszcz,Agata Suszczyńska,Elemér Vass,Wojciech J. Szczepek Chem. Commun., 2012,48, 5295-5297
-
Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
1116230-89-7 (2-Methyl-6-(methyloxy)-1,2,3,4-tetrahydro-7-isoquinolinamine) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti